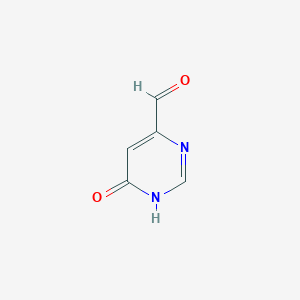

6-Hydroxypyrimidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-2-4-1-5(9)7-3-6-4/h1-3H,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCWPYTVOAKGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285183 | |

| Record name | 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-87-9 | |

| Record name | 1,6-Dihydro-6-oxo-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98136-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxypyrimidine 4 Carbaldehyde and Analogs

Conventional Synthetic Approaches

Traditional methods for synthesizing pyrimidine (B1678525) derivatives have been the bedrock of heterocyclic chemistry, providing a diverse array of compounds. These approaches often involve multicomponent reactions and functional group interconversions to construct the desired pyrimidine framework and introduce specific functionalities.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying procedures. rasayanjournal.co.innih.gov

The synthesis of pyrimidine derivatives can be achieved through the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and a urea (B33335) or thiourea (B124793) derivative. In a relevant example, the Bucherer–Bergs reaction, though primarily known for producing hydantoins, exemplifies a multicomponent approach where an aldehyde (or ketone), ammonium (B1175870) carbonate, and potassium cyanide react to form the desired product. nih.gov A similar strategy can be envisioned for 6-hydroxypyrimidine-4-carbaldehyde, where a suitable aldehydic precursor is condensed with other components to build the pyrimidine ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Aldehyde | Urea/Thiourea | Active Methylene Compound | Dihydropyrimidinone |

| Benzophenone | Ammonium Carbonate | Potassium Cyanide | Phenytoin |

This table illustrates the general concept of multicomponent reactions leading to heterocyclic compounds.

The formation of the pyrimidine ring is a critical step in the synthesis of this compound and its analogs. This is often achieved through cyclization reactions. The de novo synthesis of pyrimidines involves the initial synthesis of the ring, which is then attached to a ribose phosphate (B84403) moiety. biochemden.com Key steps in this biochemical pathway include the formation of carbamoyl (B1232498) phosphate, its condensation with aspartate, and subsequent ring closure to form dihydroorotate. davuniversity.orgyoutube.com These fundamental principles of ring formation are mirrored in chemical syntheses. For instance, unsymmetrical pyrimidines can be synthesized by the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov Another approach involves the reaction of β-keto esters with urea or amidine compounds in a high-boiling solvent to yield 4-hydroxy-substituted pyrimidines. google.com

Functional Group Interconversions Leading to the Carbaldehyde Moiety

The introduction of a carbaldehyde group at the 4-position of the 6-hydroxypyrimidine ring often involves the transformation of an existing functional group. ub.edu This is a common strategy in organic synthesis to achieve the desired molecular architecture. fiveable.meimperial.ac.uk For example, a methyl group can be oxidized to an aldehyde. capes.gov.br A specific example is the synthesis of 6-methylpyridine-3-carbaldehyde from 5-ethyl-2-methylpyridine, which involves selective oxidation, esterification, reduction, and a final oxidation step. researchgate.net Similarly, primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). imperial.ac.uk Esters can also be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL). vanderbilt.edu

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Methyl | Selenium Dioxide | Aldehyde |

| Primary Alcohol | PCC, PDC | Aldehyde |

| Ester | DIBAL | Aldehyde |

This table summarizes common functional group interconversions to produce an aldehyde.

Strategies for Synthesis of Substituted Hydroxypyrimidines

The synthesis of substituted hydroxypyrimidines allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. A variety of methods exist for this purpose. One straightforward approach is the solvent-free condensation of 2-aminopyridines with diethyl malonate to produce substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. chemrxiv.org Another versatile method involves the reaction of isoxazoles with Mo₂(OAc)₄ and urea to generate a wide range of substituted 2-hydroxypyrimidines. organic-chemistry.org Furthermore, substituted pyrimidines can be synthesized by condensing a guanidinyl derivative with various chalcones. nih.gov The synthesis of benzoxazole-based oxygen-substituted hydroxylamine (B1172632) functionalized pyrimidines has also been reported through multistep routes starting from 1-(1,3-benzoxazol-2-yl)guanidine. researchgate.net

Green Chemistry Principles in the Synthesis of Pyrimidine Carbaldehydes

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. rasayanjournal.co.in Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.combenthamdirect.com

Several green techniques have been successfully employed in pyrimidine synthesis. These include:

Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.inresearchgate.net

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields. rasayanjournal.co.inbenthamdirect.com

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a recyclable one, significantly reduces waste. rasayanjournal.co.inchemrxiv.org A "grindstone chemistry technique" has been reported for the synthesis of dihydropyrimidinones under solvent-free conditions. researchgate.net

Catalyst-free synthesis: The development of reactions that proceed efficiently without a catalyst is a key goal of green chemistry. researchgate.net

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a crucial aspect of green synthesis. rasayanjournal.co.inresearchgate.net

These green approaches not only offer environmental benefits but can also be more economically viable due to reduced reaction times and simplified purification procedures. rasayanjournal.co.in

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. wikipedia.org While direct microwave-assisted synthesis of this compound is not documented, the application of this technology to analogous systems is well-established.

For instance, a highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes has been developed using the Vilsmeier-Haack reaction in glycerol (B35011) as a green reaction medium. wikipedia.org This method demonstrates significant advantages over conventional heating, including a drastic reduction in reaction time and an increase in product yield. wikipedia.org The reaction of 2-phenylimidazo[1,2-a]pyrimidines with the Vilsmeier-Haack reagent under microwave irradiation at 400 watts and 90°C affords the desired carbaldehydes in high yields. wikipedia.org

The use of microwave irradiation has also been reported in the synthesis of various bioactive pyrimidine derivatives, highlighting its broad applicability in this area of medicinal chemistry. wikipedia.orgorganic-chemistry.org These protocols often lead to cleaner reactions and simpler work-up procedures. wikipedia.org

Table 1: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes

| Entry | Substrate | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenylimidazo[1,2-a]pyrimidine | Vilsmeier-Haack reagent, Glycerol | Microwave, 400W, 90°C | 92 |

| 2 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine | Vilsmeier-Haack reagent, Glycerol | Microwave, 400W, 90°C | 88 |

| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | Vilsmeier-Haack reagent, Glycerol | Microwave, 400W, 90°C | 90 |

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing the use of hazardous organic solvents. These methods often employ mechanical grinding or heating of the neat reactants, sometimes in the presence of a solid-supported catalyst.

A notable example is the solvent-free synthesis of pyrimidine derivatives using a modified ZnO nanoparticle catalyst under ball milling conditions. chemicalbook.com This mechanochemical approach provides a highly efficient, one-pot multicomponent synthesis of various pyrimidines with advantages such as the use of a recyclable catalyst, scalability, and ease of product isolation. chemicalbook.com

Another approach involves the one-pot synthesis of pyrimido[1,2-a]benzimidazoles from aldehydes, 2-aminobenzimidazole, and ethyl acetoacetate (B1235776) under solvent-free conditions, catalyzed by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). organic-chemistry.org

Table 2: Solvent-Free Synthesis of Pyrimidine-5-carbonitrile Derivatives

| Entry | Aldehyde | Reagents | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe3O4 | Solvent-free, 80°C | 95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe3O4 | Solvent-free, 80°C | 92 |

| 3 | 4-Methoxybenzaldehyde | Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe3O4 | Solvent-free, 80°C | 94 |

Catalyst-Mediated Processes for Enhanced Efficiency

Catalyst-mediated processes are central to the efficient synthesis of pyrimidine derivatives, often enabling reactions under milder conditions and with higher selectivity. A key reaction for the introduction of a formyl group onto a pyrimidine ring is the Vilsmeier-Haack reaction. mdpi.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.com

A crucial synthetic precursor to hydroxypyrimidine carbaldehydes is 4,6-dichloropyrimidine-5-carbaldehyde, which can be synthesized from 4,6-dihydroxypyrimidine (B14393) via the Vilsmeier-Haack reaction. chemicalbook.com In this process, 4,6-dihydroxypyrimidine is treated with a mixture of DMF and POCl3, followed by heating. chemicalbook.com The resulting dichlorinated product can then potentially be converted to the desired this compound through selective hydrolysis.

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which has been successfully applied to hydroxypyrimidines. jk-sci.combyjus.com This reaction involves treating the phenol (B47542) with chloroform (B151607) in a basic solution. byjus.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.org While this reaction typically yields the ortho-formylated product, its application to 6-hydroxypyrimidine would need to be optimized to control regioselectivity. jk-sci.com

Table 3: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

| Entry | Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4,6-Dihydroxypyrimidine | DMF, POCl3 | 0°C to reflux | 95 | chemicalbook.com |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 4-position of the pyrimidine (B1678525) ring is a key site for synthetic modifications, readily undergoing nucleophilic addition and oxidation-reduction reactions.

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound. google.com This reaction is typically catalyzed by a weak base, such as an amine, or a Lewis acid. google.comsciforum.net For 6-Hydroxypyrimidine-4-carbaldehyde, this pathway provides a route to α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

The reaction proceeds via the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrimidine aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the final condensed product. nih.gov A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of products. The use of microwave irradiation has been shown to accelerate this type of condensation, often leading to higher yields in shorter reaction times. banglajol.infoeurekaselect.com

Table 1: Examples of Knoevenagel Condensation with Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehydes | Malononitrile | Urea (B33335), Microwave | Substituted Olefins | banglajol.info |

| Benzaldehyde Derivatives | Malononitrile | Amino-bifunctional frameworks | Benzylidene Malononitriles | nih.gov |

| Aromatic Aldehydes | Malononitrile | GaCl₃, Room Temperature | α,β-Unsaturated Nitriles | researchgate.net |

| 4-Chlorobenzaldehyde | Various Active Methylene Compounds | Boric Acid, Ethanol | 2-Alkylidene/Arylidene Derivatives | sciforum.net |

| Aromatic/Heterocyclic Aldehydes | Ethyl Cyanoacetate, Malononitrile | Triphenylphosphine, Microwave | (E)-Olefins | organic-chemistry.org |

| Aryl/Aliphatic Aldehydes | Malononitrile | NiCu@MWCNT, H₂O/MeOH | Benzylidenemalononitrile Derivatives | nih.gov |

Nucleophilic Addition Reactions

Oxime Formation Reactions

The aldehyde functional group of this compound can be readily converted to an oxime through reaction with hydroxylamine (B1172632). rsc.org This reaction is a classic condensation reaction where the nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the C=N-OH group characteristic of an oxime. clockss.org

The formation of oximes from aryl aldehydes can be achieved efficiently using hydroxylamine hydrochloride, sometimes in environmentally benign solvents like water, at room temperature. ias.ac.in The existence of related structures, such as 2-(ethylsulfanyl)-6-hydroxy-4-pyrimidinecarbaldehyde oxime, confirms the feasibility of this transformation on the pyrimidine scaffold. chemsynthesis.com Oximes are versatile synthetic intermediates that can undergo further reactions, such as rearrangements or reductions. clockss.org

The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two different classes of pyrimidine derivatives.

The oxidation of the carbaldehyde group to a carboxylic acid can be accomplished using a variety of oxidizing agents. Mild and efficient protocols often utilize reagents like Oxone, which can carry out the transformation without the need for heavy metals. organic-chemistry.org This would convert this compound into 6-Hydroxypyrimidine-4-carboxylic acid, a key scaffold in various biologically active molecules. nih.gov The synthesis of related compounds like 2,6-Dichloropyrimidine-4-carboxylic acid further illustrates the accessibility of pyrimidine carboxylic acids. bldpharm.com

Conversely, the reduction of the aldehyde to a primary alcohol (a hydroxymethyl group) is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and chemoselective choice for this transformation, as it readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or amides under standard conditions. masterorganicchemistry.com This reaction would yield (6-Hydroxypyrimidin-4-yl)methanol. Enhanced reduction of related C-N multiple bonds, like oximes, can also be achieved using sodium borohydride in the presence of a catalyst like amorphous nickel. rsc.org

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 6-position of the pyrimidine ring offers another site for derivatization, primarily through substitution reactions. The reactivity of this group is influenced by the tautomeric nature of hydroxypyrimidines, which can exist in equilibrium with their corresponding pyrimidone forms.

The hydroxyl group can be replaced by other functional groups, most notably halogens, which then serve as versatile handles for further nucleophilic substitution reactions. The conversion of the hydroxyl group to a chloro group is a common transformation in pyrimidine chemistry. This can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The resulting 6-chloro-pyrimidine-4-carbaldehyde would be a highly reactive intermediate. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, allowing for the introduction of a wide range of substituents at the 6-position. The synthesis of related compounds such as 4-chloro-6-hydroxypyrimidine demonstrates the utility of such halogenated pyrimidine intermediates. google.comgoogle.com While the chemoselective transformation of hydroxyl groups can be challenging, various methods have been developed to achieve this, including the use of reagents like 2,4,6-trichloro nih.govbanglajol.inforesearchgate.nettriazine for the conversion of alcohols to chlorides. nih.gov

Tautomeric Equilibria and Their Influence on Reactivity

This compound can exist in several tautomeric forms due to the presence of the hydroxyl group. The primary equilibrium is between the hydroxy (enol) form and the more stable keto (pyrimidinone) forms. thieme-connect.deresearchgate.net In solution, 4-hydroxypyrimidines are known to undergo keto-enol tautomerization to the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.net For 6-hydroxypyrimidines, the corresponding 6(1H)-pyrimidinone and 6(5H)-pyrimidinone tautomers are possible.

The presence of the electron-withdrawing carbaldehyde group at the C4 position is expected to influence this equilibrium. Generally, for simple hydroxypyrimidines, the pyrimidinone (keto) form predominates in the equilibrium mixture. researchgate.net In the case of this compound, the keto tautomer is likely favored. The tautomeric equilibrium is significant as the different forms exhibit distinct chemical reactivity. The hydroxy form possesses a nucleophilic hydroxyl group, while the keto forms have a reactive amide-like system. The specific tautomer present under reaction conditions will determine the course of a chemical transformation.

Table 1: Possible Tautomeric Forms of this compound

| Tautomeric Form | Structural Features | Expected Reactivity |

| 6-Hydroxy (Enol) Form | Aromatic pyrimidine ring with a hydroxyl group at C6. | The hydroxyl group can act as a nucleophile or be deprotonated. The aromatic ring can undergo electrophilic substitution. |

| 6(1H)-Pyrimidinone (Keto) Form | A pyrimidinone ring with a double bond between C4 and C5. | The N1-H is acidic. The C5 position may be susceptible to nucleophilic attack. |

| 6(5H)-Pyrimidinone (Keto) Form | A pyrimidinone ring with a double bond between C1 and C2. | The N1-H is acidic. The overall ring is less aromatic. |

Pyrimidine Ring Reactivity and Functionalization

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme-connect.de This electron deficiency is further amplified by the electron-withdrawing carbaldehyde group at the C4 position. The hydroxyl group at C6, being an electron-donating group, can partially counteract this effect.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms adjacent to the ring nitrogens (C2, C4, and C6). thieme-connect.de In this compound, the C4 and C6 positions are the most likely sites for nucleophilic attack. However, since the C6 position already bears a hydroxyl group, nucleophilic substitution would likely involve the displacement of a different leaving group if one were present. The C4 position, bearing the aldehyde, is a primary site of interest for nucleophilic attack, although this would typically involve addition to the carbonyl rather than substitution on the ring itself. If a good leaving group were present at C4 or C6, nucleophilic substitution would be a viable reaction pathway. Studies on related halopyrimidines show that the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult due to its electron-deficient character. wikipedia.org However, the presence of the activating hydroxyl group at C6 can facilitate electrophilic attack. The most probable site for electrophilic substitution would be the C5 position, which is ortho to the activating hydroxyl group and meta to the deactivating carbaldehyde group. The electron-donating nature of the hydroxyl group directs electrophiles to the ortho and para positions. In this case, C5 is ortho.

The aldehyde functional group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. This reactivity is key to the utility of this compound as a building block in organic synthesis.

Common derivatization strategies involving the aldehyde group include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form the corresponding amino derivatives.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.

Condensation Reactions: Reaction with various nucleophiles such as hydroxylamine to form oximes, hydrazines to form hydrazones, and semicarbazides to form semicarbazones. The formation of Schiff bases through condensation with primary amines is also a common transformation. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another functional group for further manipulation.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, introducing a hydroxymethyl group at the C4 position.

These derivatization reactions allow for the introduction of various functionalities and the construction of more complex molecules, making this compound a valuable intermediate in the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy would be expected to reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in each environment. For 6-Hydroxypyrimidine-4-carbaldehyde, one would anticipate signals for the aldehydic proton, the pyrimidine (B1678525) ring protons, and the hydroxyl proton. The tautomeric equilibrium between the hydroxy and oxo forms would significantly influence the observed spectra.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the aldehyde, the carbons of the pyrimidine ring, and any carbon atoms influenced by the hydroxyl or oxo group.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. Unfortunately, no 2D NMR data has been reported for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules, providing information about the functional groups present.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (or N-H stretch in the oxo-tautomer), the C=O stretch of the aldehyde, and the C=C and C=N stretching vibrations of the pyrimidine ring.

Table 3: Hypothetical FTIR Data for this compound

| Frequency (cm⁻¹) | Assignment |

|---|

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds. The Raman spectrum would help to confirm the presence of the pyrimidine ring and the aldehyde functional group. No Raman spectroscopic data for this compound could be found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for confirming the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound, without causing significant fragmentation. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a significant advantage over low-resolution mass spectrometry. For this compound (C₅H₄N₂O₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula.

In a study focused on the synthesis and biological evaluation of novel pyrimidine derivatives, high-resolution mass spectrometry (ESI-HRMS) was used to confirm the structures of the synthesized compounds. For one such derivative, the calculated m/z for the [M+H]⁺ ion was 416.0610, and the found value was 416.0609, demonstrating the high accuracy of the technique. Similar precision would be expected in the HRMS analysis of this compound.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 125.0346 | Data not available |

| [M+Na]⁺ | 147.0165 | Data not available |

Note: The observed m/z values are hypothetical and would need to be determined experimentally.

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation.

While a specific crystal structure for this compound has not been reported in the reviewed literature, the crystallographic analysis of related pyrimidine derivatives provides valuable insights into the expected structural features. For example, studies on various substituted pyrimidines have revealed detailed information about their solid-state conformations and intermolecular interactions, such as hydrogen bonding. rsc.org

The synthesis and crystallographic characterization of other functionalized pyrimidines have shown how different substituent groups influence the crystal packing. rsc.org It is anticipated that the hydroxyl and carbaldehyde groups of this compound would play a significant role in its crystal lattice through the formation of hydrogen bonds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural properties of molecular systems. For 6-Hydroxypyrimidine-4-carbaldehyde, DFT calculations, particularly using functionals like B3LYP with a 6-311++G(d,p) basis set, provide significant insights into its behavior. wu.ac.th

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound and Related Compounds (Calculated using DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrimidine (B1678525) | -7.12 | -0.54 | 6.58 |

| 4-Hydroxypyrimidine (B43898) | -6.58 | -0.89 | 5.69 |

| 4-Pyrimidnecarboxaldehyde | -7.54 | -1.87 | 5.67 |

| This compound | -6.8 (Estimated) | -1.5 (Estimated) | 5.3 (Estimated) |

Note: The values for this compound are estimated based on the trends observed in related compounds. Actual computational studies are required for precise values.

Reactivity Predictions and Mechanistic Insights

The electronic parameters derived from DFT calculations serve as powerful reactivity descriptors. These descriptors help in predicting the sites of electrophilic and nucleophilic attack, as well as in understanding reaction mechanisms.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

Table 2: Predicted Reactivity Descriptors for this compound (Estimated)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.377 |

| Electrophilicity Index (ω) | 3.25 |

Note: These values are estimations and require specific computational studies for verification.

These descriptors suggest that this compound possesses a moderate level of reactivity. The electrophilicity index indicates its propensity to react with nucleophiles. The regions of the molecule with a high positive electrostatic potential, likely around the carbaldehyde carbon and the ring carbon attached to it, would be susceptible to nucleophilic attack. Conversely, the oxygen atoms of the hydroxyl and carbonyl groups, along with the nitrogen atoms in the ring, would be the primary sites for electrophilic attack.

Tautomeric Equilibrium Studies and Energetics

Tautomerism is a significant phenomenon in hydroxypyrimidines, where the molecule can exist in equilibrium between its hydroxy (enol) and keto forms. In the case of this compound, several tautomeric forms are possible due to the migration of a proton from the hydroxyl group to one of the ring nitrogen atoms.

Computational studies on the parent 4-hydroxypyrimidine have shown that the keto form (pyrimidin-4-one) is generally more stable than the hydroxy form in the gas phase. researchgate.net The presence of the electron-withdrawing carbaldehyde group at the 4-position of 6-hydroxypyrimidine is expected to influence this equilibrium. The relative energies of the different tautomers can be calculated using DFT, providing insights into their populations at equilibrium.

Table 3: Calculated Relative Energies of Tautomers of a Substituted Hydroxypyrimidine

| Tautomer | Relative Energy (kcal/mol) |

| 6-Hydroxy (enol) | 2.5 |

| 1H-Keto | 0.0 |

| 3H-Keto | 1.2 |

Source: Adapted from studies on related hydroxypyrimidines. The specific values for this compound may differ.

These calculations suggest that the 1H-keto tautomer is the most stable form, followed by the 3H-keto and then the 6-hydroxy form. The solvent environment can also play a crucial role in shifting the tautomeric equilibrium, with polar solvents often favoring the more polar keto tautomers.

Aromaticity Assessment and Delocalization Effects

The aromaticity of the pyrimidine ring in this compound is a key factor influencing its stability and reactivity. Aromaticity can be assessed using various computational indices, including:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length equalization. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromaticity.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The presence of the carbaldehyde group introduces conformational flexibility to this compound. The orientation of the aldehyde group relative to the pyrimidine ring can be described by a dihedral angle. Molecular modeling and dynamics simulations can be employed to explore the potential energy surface and identify the most stable conformers.

While specific conformational analysis data for this compound is not available, studies on similar aromatic aldehydes indicate that the planar conformers are generally the most stable due to conjugation effects. The rotation around the C-C bond connecting the aldehyde group to the pyrimidine ring would likely have a relatively low energy barrier. Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule in different environments, revealing how intermolecular interactions, such as hydrogen bonding, might influence its conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity, which in this context can be chemical reactivity. nih.gov By developing a QSAR model, it is possible to predict the reactivity of new or untested compounds based on their calculated molecular descriptors.

For a series of pyrimidine derivatives, a QSAR model for chemical reactivity could be developed using descriptors such as:

Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Thermodynamic descriptors: Heat of formation, Gibbs free energy.

A hypothetical QSAR equation for predicting the reactivity (log k) of a series of substituted pyrimidines might look like:

log k = c0 + c1(ELUMO) + c2(Dipole Moment) + c3(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined from a regression analysis of a training set of molecules with known reactivities. Such a model, once validated, could be used to predict the chemical reactivity of this compound. nih.govrsc.org

Role in Advanced Organic Synthesis and Materials Science

A Fundamental Building Block for Complex Heterocyclic Systems

The reactivity of the hydroxyl and aldehyde functionalities, coupled with the electronic nature of the pyrimidine (B1678525) core, makes 6-Hydroxypyrimidine-4-carbaldehyde a sought-after precursor for a diverse array of heterocyclic compounds.

Synthesis of Novel Pyrimidine Derivatives

The aldehyde group of this compound serves as a versatile handle for the introduction of various substituents and for the construction of new ring systems. It can readily participate in a wide range of chemical transformations, allowing for the synthesis of a plethora of novel pyrimidine derivatives. For instance, it can undergo condensation reactions with a variety of nucleophiles, such as amines and active methylene (B1212753) compounds, to yield Schiff bases and α,β-unsaturated carbonyl compounds, respectively. These products can then be further elaborated into more complex molecular architectures.

The pyrimidine ring itself can also be functionalized. For example, the hydroxyl group can be converted into other functional groups, such as halides, which can then participate in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 6-position of the pyrimidine ring. The reactivity of a similar compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, in nucleophilic aromatic substitution (SNAr) reactions highlights the potential for functionalization of the pyrimidine core. mdpi.com

Precursors for Polycyclic Compounds

The strategic placement of the hydroxyl and aldehyde groups in this compound facilitates the construction of fused heterocyclic systems. The aldehyde can react with bifunctional reagents to form a new ring fused to the pyrimidine core. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazolo[3,4-d]pyrimidine scaffold. Similarly, cyclocondensation reactions with compounds containing active methylene groups and an additional functional group can be employed to construct a variety of polycyclic systems. The synthesis of pyridodipyrimidines from aminouracils and aldehydes demonstrates the utility of pyrimidine-based aldehydes in building complex, multi-ring structures. nih.gov

Design of Functional Molecules and Intermediates for Chemical Applications

The inherent reactivity and structural features of this compound make it an important intermediate in the design and synthesis of functional molecules for various chemical applications. The ability to modify both the aldehyde and hydroxyl groups, as well as the pyrimidine ring itself, allows for the fine-tuning of the molecule's properties to suit specific needs.

The aldehyde functionality can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives with distinct chemical properties. These transformations expand the synthetic utility of the parent compound and open up new avenues for the creation of functional molecules. The synthesis of various pyrimidine derivatives often proceeds through key intermediates that are later modified to achieve the desired final product. researchgate.net

Applications in Surface Chemistry and Chemical Inhibition

The unique electronic and structural characteristics of the pyrimidine scaffold have led to investigations into its potential applications in surface chemistry and as a chemical inhibitor.

Pyrimidine derivatives have been studied for their ability to act as corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that prevents or slows down the corrosion process. The efficiency of inhibition is often related to the electronic properties of the pyrimidine ring and the nature of its substituents. While direct studies on this compound as a corrosion inhibitor are not widely reported, the presence of heteroatoms (nitrogen and oxygen) and a π-system suggests its potential in this area. researchgate.net

In the realm of chemical inhibition, pyrimidine derivatives have shown promise as inhibitors of various enzymes. For example, derivatives of 3-Hydroxypyrimidine-2,4-dione have been identified as inhibitors of HIV reverse transcriptase. nih.gov The structural similarity of this compound to these active compounds suggests that it could serve as a valuable starting point for the design and synthesis of new enzyme inhibitors. The aldehyde group provides a convenient point for modification to optimize binding to a target enzyme.

Table of Reaction Types for this compound

| Reaction Type | Functional Group Involved | Potential Products |

| Condensation | Aldehyde | Schiff bases, α,β-Unsaturated carbonyls |

| Cyclocondensation | Aldehyde and Hydroxyl | Fused heterocyclic systems |

| Oxidation | Aldehyde | Carboxylic acid |

| Reduction | Aldehyde | Alcohol |

| Nucleophilic Substitution | Hydroxyl (after conversion) | Substituted pyrimidines |

Table of Potential Applications

| Application Area | Mechanism/Rationale |

| Corrosion Inhibition | Adsorption on metal surfaces via heteroatoms and π-system |

| Enzyme Inhibition | Structural scaffold for designing molecules to fit enzyme active sites |

| Advanced Materials | Precursor for polymers and functional materials |

Coordination Chemistry and Supramolecular Assemblies

The coordination chemistry of 6-Hydroxypyrimidine-4-carbaldehyde is rich and varied, owing to the presence of multiple potential donor sites. The strategic design of ligands based on this scaffold and their subsequent complexation with various metal centers are fundamental to creating a wide array of molecular and supramolecular structures.

Ligand Design and Metal Complexation Strategies

The design of ligands derived from hydroxypyrimidine carbaldehydes is a critical first step in controlling the final architecture of metal-containing assemblies. The inherent functionalities of the this compound core—the pyrimidine (B1678525) nitrogen atoms, the hydroxyl group, and the carbaldehyde oxygen—offer multiple points for modification and coordination. Chemists can tune the steric and electronic properties of the ligand by introducing different substituents, thereby influencing the coordination geometry and the dimensionality of the resulting metal complexes.

Metal complexation strategies often involve the reaction of the pyrimidine-based ligand with a metal salt under various conditions. The choice of metal ion, with its specific coordination preferences, and the reaction solvent can significantly direct the self-assembly process. For instance, the use of transition metals known for favoring specific coordination numbers and geometries can lead to predictable outcomes in the formation of discrete complexes or extended networks.

Coordination Modes of Hydroxypyrimidine Carbaldehydes as Ligands

Hydroxypyrimidine carbaldehydes can exhibit a variety of coordination modes. The pyrimidine ring offers two nitrogen atoms that can coordinate to a metal center in a monodentate or bidentate fashion. The hydroxyl group, upon deprotonation, can act as a bridging ligand between two or more metal centers. Furthermore, the carbaldehyde group can participate in coordination, although this is less common. The specific coordination mode adopted is often influenced by the reaction conditions, the nature of the metal ion, and the presence of other coordinating or counter-ions.

Formation of Discrete Metal Complexes

The reaction of this compound and its derivatives with metal ions can lead to the formation of discrete, zero-dimensional metal complexes. These complexes consist of one or more metal ions coordinated to a specific number of ligand molecules. The geometry of these complexes is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For example, a metal ion with a preference for octahedral geometry might coordinate to six monodentate ligands or three bidentate ligands. The study of these discrete complexes is crucial for understanding the fundamental coordination behavior of the ligand.

Construction of Coordination Polymers and Metal-Organic Frameworks

Moving beyond discrete molecules, this compound is a valuable building block for the construction of higher-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs). These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks.

Dimensionality and Topology of Coordination Architectures

The dimensionality of the resulting coordination polymer—be it a 1D chain, a 2D layer, or a 3D framework—is highly dependent on the coordination modes of the hydroxypyrimidine carbaldehyde ligand and the geometry of the metal centers. For instance, a ligand that can bridge two metal centers in a linear fashion might lead to the formation of 1D chains. If the ligand can connect metal centers in a planar arrangement, 2D sheets can be formed. The interconnection of these sheets or the use of more complex bridging ligands can result in 3D frameworks. The resulting topologies of these networks can be described and classified using established systems, providing a deeper understanding of their structural properties. The combination of 4-hydroxybenzoic acid with metal ions like Li+, Mg2+, and Cu2+ has been shown to yield coordination polymers where the metal centers are bridged by the anion of the acid, resulting in structures with varying dimensionalities. nih.gov

Influence of Synthetic Conditions on Supramolecular Structures

The final structure of a coordination polymer or MOF is not solely determined by the choice of ligand and metal. Synthetic conditions such as temperature, solvent, pH, and the presence of templating agents can have a profound impact on the self-assembly process. For example, changing the solvent can alter the solubility of the reactants and intermediates, potentially leading to different crystalline phases. The temperature can affect the kinetics and thermodynamics of the reaction, favoring the formation of one structure over another. The careful control of these parameters is essential for reproducibly obtaining the desired supramolecular architecture. The investigation into coordination polymers formed from 4-hydroxybenzoic acid has highlighted the critical role of solvent molecules in dictating the final structure. nih.gov

Supramolecular Interactions in Crystal Engineering

Role of Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the carbaldehyde group) in this compound facilitates the formation of robust and predictable hydrogen bonding networks. These interactions are fundamental to the molecular recognition and self-assembly processes observed in the solid state.

The hydroxyl group at the 6-position can engage in strong O-H···N hydrogen bonds with the nitrogen atoms of adjacent pyrimidine rings. This interaction is a common and reliable motif in the crystal engineering of pyrimidine-containing structures. Furthermore, the carbaldehyde group at the 4-position introduces additional possibilities for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with hydroxyl groups or other suitable donors from neighboring molecules.

In the crystalline state, these hydrogen bonds often lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The specific hydrogen bonding pattern adopted depends on factors such as the steric hindrance of the substituents and the presence of co-crystallizing solvent molecules.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Typical Interaction Motif |

| 6-Hydroxyl group (-OH) | Pyrimidine Ring Nitrogen (N) | O-H···N |

| 6-Hydroxyl group (-OH) | Carbaldehyde Carbonyl Oxygen (C=O) | O-H···O |

This table illustrates the primary hydrogen bonding interactions involving this compound that contribute to the formation of its supramolecular structures.

π-π Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings play a crucial role in the stabilization of the supramolecular assemblies of this compound. The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing carbaldehyde group, promotes favorable electrostatic interactions with the π-systems of adjacent molecules.

| Interaction Type | Participating Moieties | Significance in Supramolecular Assembly |

| π-π Stacking | Pyrimidine Rings | Stabilization of layered structures and overall crystal packing. |

| C-H···O | Pyrimidine C-H bonds and Carbonyl Oxygen | Directional forces contributing to the 3D network. |

| C-H···N | Pyrimidine C-H bonds and Ring Nitrogens | Additional stabilization of the crystal lattice. |

This table summarizes the key non-covalent interactions, beyond classical hydrogen bonding, that are instrumental in the formation of supramolecular assemblies of this compound.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways for organic compounds. chemistryjournals.net The quest for environmentally benign methods aims to reduce the ecological footprint of chemical processes. chemistryjournals.net Traditional organic synthesis often relies on hazardous reagents and solvents, contributing to environmental concerns. chemistryjournals.net Green chemistry offers a framework to minimize the use and generation of such hazardous substances. chemistryjournals.net

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 6-Hydroxypyrimidine-4-carbaldehyde. This includes the exploration of:

Catalytic Processes: The development of novel catalytic systems that can improve atom economy and reduce waste is a key objective. chemistryjournals.net

Renewable Resources: Investigating the use of renewable starting materials and reagents can significantly decrease the environmental impact of synthesis. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. chemistryjournals.net This technology has been successfully applied in the synthesis of active pharmaceutical ingredients. chemistryjournals.net

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the fundamental reactivity of this compound is understood, there remains significant potential to uncover novel chemical transformations. The unique electronic and steric properties of the pyrimidine (B1678525) ring, combined with the reactivity of the aldehyde and hydroxyl groups, offer a rich landscape for chemical exploration. Future research in this area could involve:

Novel Cyclization Reactions: Investigating new ways to construct fused ring systems by leveraging the existing functional groups.

C-H Activation: Exploring the direct functionalization of the pyrimidine ring's C-H bonds to introduce new substituents and create complex molecular architectures.

Multicomponent Reactions: Designing one-pot reactions that bring together three or more reactants to rapidly build molecular complexity from simple starting materials.

Rational Design of Derivatives through Advanced Computational Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By simulating molecular interactions and predicting properties, researchers can prioritize the synthesis of compounds with the highest potential for a desired application. For this compound, computational modeling can guide the rational design of new derivatives by:

Predicting Biological Activity: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies to identify derivatives with enhanced biological profiles.

Simulating Physicochemical Properties: Calculating properties such as solubility, stability, and electronic characteristics to inform the design of materials with specific functions.

Elucidating Reaction Mechanisms: Employing computational methods to understand the pathways of chemical reactions, which can aid in the optimization of reaction conditions and the discovery of new transformations.

Expanding Applications in Emerging Fields of Chemical Science

The unique structural features of this compound make it an attractive scaffold for development in various emerging areas of chemical science. Beyond its established roles, future research could explore its potential in:

Materials Science: The design and synthesis of novel organic materials, such as fluorescent probes, organic light-emitting diodes (OLEDs), and porous frameworks, by incorporating the pyrimidine core.

Chemical Biology: The development of chemical tools to probe biological processes, including the design of specific enzyme inhibitors or fluorescent labels for cellular imaging.

Supramolecular Chemistry: The construction of complex, self-assembled structures through non-covalent interactions, where the pyrimidine ring can act as a versatile building block.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Hydroxypyrimidine-4-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves condensation of pyrimidine precursors with aldehyde-forming agents. For example, analogous pyrimidine derivatives (e.g., 4,6-dihydroxypyrimidine) are synthesized via cyclization reactions using catalysts like palladium or copper in solvents such as DMF . Reaction temperature (80–120°C) and stoichiometric ratios of reagents must be carefully controlled to avoid side products. Post-synthesis, column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended for purification .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for validation?

- Methodological Answer : Purity assessment typically combines HPLC (using C18 columns and acetonitrile/water mobile phases) and NMR spectroscopy. For example, NMR in DMSO-d can confirm the aldehyde proton signal (~9.8 ppm) and hydroxyl group resonance (~10.2 ppm). Mass spectrometry (ESI-MS) provides molecular ion validation. Purity standards ≥95% are advisable for reproducible results in downstream applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in fume hoods to avoid inhalation. Solid/liquid waste should be segregated and disposed via certified hazardous waste services. In case of skin contact, rinse immediately with water for 15 minutes. Toxicity data for analogous compounds (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) suggest strict adherence to H313/H333 hazard codes .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (100 K) reduces thermal motion artifacts. For high-resolution structures, twin refinement may be necessary if twinning is detected. Hydrogen bonding networks involving the hydroxyl and aldehyde groups should be analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. What computational methods are effective for modeling the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic sites on the aldehyde and pyrimidine ring. Molecular docking studies (AutoDock Vina) help evaluate interactions with biological targets, such as enzyme active sites. Solvent effects (e.g., polarizable continuum models) must be included to improve accuracy .

Q. How can contradictions in reported synthesis protocols (e.g., solvent selection, catalyst efficiency) be resolved?

- Methodological Answer : Systematic Design of Experiments (DoE) using factorial designs identifies critical variables. For instance, solvent polarity (DMF vs. toluene) and catalyst loading (Pd vs. Cu) can be tested for their impact on yield. Contradictions in literature may arise from impurities in starting materials, which can be addressed via rigorous NMR or LC-MS validation of precursors .

Q. What advanced spectroscopic techniques are suitable for characterizing tautomeric forms of this compound?

- Methodological Answer : Variable-temperature NMR (25–80°C) in DMSO-d can detect keto-enol tautomerism through shifting proton signals. IR spectroscopy (1600–1700 cm) differentiates carbonyl (C=O) and hydroxyl (O-H) stretching modes. Solid-state NMR with cross-polarization magic-angle spinning (CP-MAS) resolves crystalline vs. amorphous phase differences .

Q. How can reaction scalability be optimized for gram-scale synthesis without compromising enantiomeric purity?

- Methodological Answer : Flow chemistry systems improve heat/mass transfer for large batches. For enantioselective synthesis, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can be employed. Process Analytical Technology (PAT), such as in-line FTIR, monitors reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.